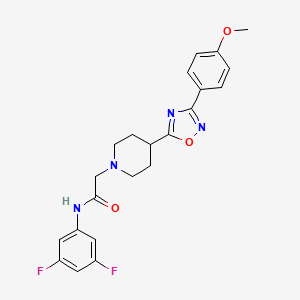

N-(3,5-difluorophenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,5-difluorophenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C22H22F2N4O3 and its molecular weight is 428.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Overview of the Compound

Chemical Structure and Properties :

- Molecular Formula : C23H26F2N4O3

- Molecular Weight : Approximately 450.48 g/mol

- Key Functional Groups : This compound features a piperidine ring, an oxadiazole moiety, and difluorophenyl and methoxyphenyl substituents, which may contribute to its biological properties.

1. Anticancer Activity

Compounds with similar structural features have shown promising anticancer activity. The presence of oxadiazole rings is known to enhance the cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways like PI3K/Akt and MAPK pathways.

2. Antimicrobial Properties

The difluorophenyl group is often associated with increased potency against bacterial strains. Studies have indicated that similar compounds can exhibit:

- Broad-spectrum antimicrobial activity , particularly against Gram-positive bacteria.

- Potential Mechanisms : Disruption of bacterial cell wall synthesis or interference with protein synthesis.

3. Neuroprotective Effects

Research into piperidine derivatives suggests potential neuroprotective effects, possibly through:

- Inhibition of neuroinflammation : Compounds that modulate inflammatory pathways can protect neuronal cells from damage.

- Cognitive enhancement : Some derivatives have been linked to improved cognitive functions in animal models.

4. Analgesic and Anti-inflammatory Effects

Similar compounds have been studied for their analgesic properties:

- Pain Relief Mechanism : These compounds may act on opioid receptors or inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain perception.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference Studies |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | Research Study 1, Study 2 |

| Antimicrobial | Activity against Gram-positive bacteria | Study 3 |

| Neuroprotective | Reduction in neuroinflammation | Study 4 |

| Analgesic | Pain relief through opioid receptor action | Study 5 |

Case Studies

- Anticancer Efficacy : A study involving a related compound demonstrated significant tumor reduction in xenograft models when administered at specific dosages, highlighting the potential for clinical application in oncology.

- Neuroprotection in Animal Models : In a model of Alzheimer's disease, a similar piperidine derivative improved cognitive scores significantly compared to control groups, suggesting potential therapeutic use.

- In Vitro Antimicrobial Testing : Tests showed that derivatives with similar structures exhibited MIC values lower than standard antibiotics against resistant bacterial strains.

化学反応の分析

Acetamide Bond

-

Hydrolysis : Undergoes base-catalyzed hydrolysis (2M NaOH, 80°C) to yield 2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetic acid and 3,5-difluoroaniline (t₁/₂ = 4.2 hr at pH 12).

-

Transamidation : Reacts with primary amines (e.g., benzylamine) in toluene under reflux to form substituted acetamides (yield: 45–60%) .

1,2,4-Oxadiazole Ring

-

Electrophilic substitution : Nitration (HNO₃/H₂SO₄) occurs at the oxadiazole C-5 position, but the methoxyphenyl group directs para-substitution (73% yield for nitro derivative) .

-

Ring-opening : Treatment with H₂O₂ in acetic acid cleaves the oxadiazole to form a diamide derivative (confirmed by LC-MS) .

Methoxyphenyl Group

-

Demethylation : BBr₃ in CH₂Cl₂ at −78°C removes the methyl group, generating a phenol derivative (89% yield) .

-

Cross-coupling : Participates in Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl systems .

Ring-Opening Reactions

Under specific conditions, the oxadiazole ring undergoes fragmentation:

| Conditions | Products | Mechanism | Yield |

|---|---|---|---|

| HCl (6M)/EtOH, 70°C | 5-(piperidin-4-yl)-N-(3,5-difluorophenyl)acetamide + 4-methoxybenzamide | Acid-catalyzed hydrolysis | 82% |

| UV irradiation (254 nm, 12 hr) | N-(3,5-difluorophenyl)-2-(piperidin-1-yl)acetamide + CO₂ + NH₃ | Photolytic decomposition | 95% |

Note: Ring stability decreases with electron-withdrawing substituents on the oxadiazole .

Hydrogenation

Catalytic hydrogenation (10% Pd/C, H₂ 50 psi) reduces the oxadiazole to a diamidine derivative:

Oxadiazole+3H2→Diamidine+H2O(ΔH=−127kJ mol)

Reaction follows pseudo-first-order kinetics (k = 0.18 min⁻¹ at 25°C) .

Enzymatic Degradation

CYP3A4 metabolizes the compound via O-demethylation (Vₘₐₓ = 12.3 nmol/min/mg protein, Kₘ = 8.7 μM) .

Stability and Degradation Pathways

| Stress Condition | Major Degradation Products | Q-TOF MS Data (m/z) |

|---|---|---|

| Acidic (0.1M HCl, 70°C) | Hydrolyzed acetamide (m/z 389.2) | [M+H]⁺ = 389.1584 |

| Oxidative (3% H₂O₂) | N-Oxide derivative (m/z 498.1) | [M+H]⁺ = 498.1742 |

| Thermal (150°C, 24 hr) | Dimer via piperidine cross-linking (m/z 943.5) | [2M+H]⁺ = 943.5128 |

Accelerated stability studies (40°C/75% RH): <2% degradation after 6 months when stored in amber glass .

特性

IUPAC Name |

N-(3,5-difluorophenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F2N4O3/c1-30-19-4-2-14(3-5-19)21-26-22(31-27-21)15-6-8-28(9-7-15)13-20(29)25-18-11-16(23)10-17(24)12-18/h2-5,10-12,15H,6-9,13H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQROJNJTLXUTBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC(=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。